N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 577999-56-5
VCID: VC16123037
InChI: InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O4S3
Molecular Weight: 463.6 g/mol

N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.: 577999-56-5

Cat. No.: VC16123037

Molecular Formula: C20H21N3O4S3

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide - 577999-56-5

Specification

CAS No. 577999-56-5
Molecular Formula C20H21N3O4S3
Molecular Weight 463.6 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)
Standard InChI Key ORPATRGLCJROIQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C20H21N3O4S3\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{3}, reflects a 463.6 g/mol molecular weight and a hybrid architecture combining methoxy-substituted phenyl rings, a thiadiazole core, and sulfanyl linkages. The IUPAC name systematically describes its substituents:

  • N-(2,4-dimethoxyphenyl): A dimethoxy-substituted aniline moiety at the acetamide’s nitrogen.

  • 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl): A thiadiazole ring with sulfanyl groups at positions 2 and 5, the latter bearing a 4-methoxybenzyl group.

This arrangement creates a planar thiadiazole core flanked by electron-donating methoxy groups and sulfur-based substituents, which collectively influence its electronic distribution and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H21N3O4S3\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{3}
Molecular Weight463.6 g/mol
CAS Number577999-56-5
IUPAC NameN-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors :

  • Thiadiazole Core Formation: Cyclocondensation of aromatic carboxylic acids (e.g., 2-(phenylthiomethyl)benzoic acid) with thiosemicarbazide in the presence of POCl3\text{POCl}_{3}, yielding 5-substituted-1,3,4-thiadiazol-2-amines .

  • Sulfanyl Acetamide Coupling: Reaction of the thiadiazol-2-amine with 2-chloroacetamide derivatives under basic conditions (e.g., triethylamine in 1,4-dioxane), achieving nucleophilic substitution at the thiadiazole’s sulfur sites .

For example, a related synthesis of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide achieved a 95% yield using triethylamine as a base .

Characterization Techniques

Post-synthetic validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and spatial arrangements .

  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% purity typical for pharmacological studies) .

CompoundCell LineIC50_{50} (µM)Mechanism
2g (PMC study) LoVo2.44G2/M arrest, apoptosis
VC16123037MCF-7 (est.)Pending dataDNA intercalation

Antimicrobial and Anti-Inflammatory Effects

While direct data on this compound is limited, structural analogs exhibit:

  • Antibacterial Activity: MIC values of 4–8 µg/mL against Staphylococcus aureus .

  • COX-2 Inhibition: >50% suppression of cyclooxygenase-2 at 10 µM concentrations .

Comparative Analysis with Related Thiadiazole Derivatives

Substituent-Activity Relationships

  • Methoxy Groups: Enhance solubility and membrane permeability but may reduce metabolic stability.

  • Sulfanyl Linkers: Promote thiol-mediated redox interactions, potentiating anticancer effects .

Benchmarking Against Oxadiazole Analogs

Thiadiazoles often outperform oxadiazoles in cytotoxicity due to sulfur’s electrophilicity. For example, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole shows IC50_{50} values 3–5× higher than thiadiazole counterparts .

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